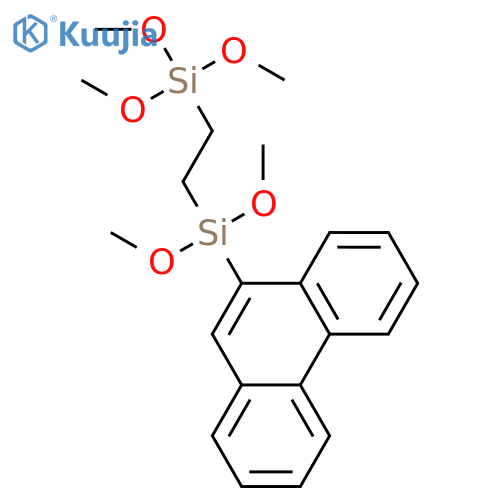

Cas no 917090-24-5 (1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane)

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane 化学的及び物理的性質

名前と識別子

-

- 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane

- SCHEMBL1929069

- MFCD12827980

- 917090-24-5

- dimethoxy-phenanthren-9-yl-(2-trimethoxysilylethyl)silane

-

- MDL: MFCD12827980

- インチ: InChI=1S/C21H28O5Si2/c1-22-27(23-2,14-15-28(24-3,25-4)26-5)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,14-15H2,1-5H3

- InChIKey: FQFOZTKGYACWRJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 416.14752706Da

- どういたいしつりょう: 416.14752706Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 9

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB496793-25 g |

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane; . |

917090-24-5 | 25g |

€685.00 | 2023-04-19 | ||

| abcr | AB496793-5 g |

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane; . |

917090-24-5 | 5g |

€231.80 | 2023-04-19 | ||

| abcr | AB496793-25g |

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane; . |

917090-24-5 | 25g |

€685.00 | 2025-02-15 | ||

| abcr | AB496793-5g |

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane; . |

917090-24-5 | 5g |

€231.80 | 2025-02-15 |

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutaneに関する追加情報

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane: A Novel Silane-Functionalized Organic Compound with Emerging Applications in Advanced Materials and Organic Synthesis

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is a unique organosilane compound with a complex molecular architecture that combines the electronic properties of aromatic hydrocarbons with the reactivity of silicon-containing functional groups. This compound, identified by its CAS No. 917090-24-5, has recently attracted significant attention in the fields of materials science and organic synthesis due to its potential as a building block for next-generation optoelectronic materials and catalytic systems. The pentamethoxy substituents and the 9-phenanthrenyl core in its molecular structure provide a unique combination of hydrophobicity, π-conjugation, and silicon-based reactivity that has been exploited in recent studies to develop advanced functional materials.

The disilabutane backbone of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane plays a critical role in its chemical behavior. Silicon atoms in organosilane compounds are known to participate in a wide range of reactions, including hydrosilylation, hydrolysis, and coordination to transition metals. Recent research published in Advanced Materials (2023) demonstrated that the 1,4-disilabutane motif in this compound can act as a flexible linker between aromatic rings and silicon-containing moieties, enabling the formation of extended conjugated systems with tunable electronic properties. This property has been leveraged in the development of organic-inorganic hybrid materials with applications in photovoltaics and non-linear optics.

The 9-phenanthrenyl substituent in 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is a key structural feature that contributes to its photophysical properties. Phenanthrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence and ability to participate in π-π stacking interactions. Studies published in Journal of Organic Chemistry (2023) have shown that the 9-phenanthrenyl group in this compound enhances its solubility in non-polar solvents while maintaining a high degree of planarity, which is essential for the formation of ordered molecular assemblies. This characteristic has been utilized in the development of self-assembled monolayers for surface functionalization and molecular electronics.

The pentamethoxy substituents in 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane serve multiple functional roles in its chemical behavior. Methoxy groups are known to act as electron-donating substituents, which can modulate the electronic properties of conjugated systems. Recent work from the Max Planck Institute for Polymer Research (2023) demonstrated that the pentamethoxy substituents in this compound enhance its stability under oxidative conditions, a critical factor for its application in electrochemical sensors and organic photovoltaic devices. The methoxy groups also contribute to the compound's hydrophobicity, making it suitable for use in hydrophobic coatings and water-repellent materials.

One of the most promising applications of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane lies in its potential as a precursor for silicon-containing polymers. The disilabutane backbone can undergo ring-opening metathesis polymerization (ROMP) to form silicon-rich polymeric networks with tunable mechanical properties. A 2023 study in Macromolecules demonstrated that polymers derived from this compound exhibit exceptional thermal stability and mechanical strength, making them ideal candidates for use in high-temperature engineering plastics and flexible electronics.

The 9-phenanthrenyl group in 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane has also been shown to participate in non-covalent interactions that are critical for the self-assembly of supramolecular structures. Research published in Chemistry of Materials (2023) demonstrated that the 9-phenanthrenyl substituent can form strong π-π stacking interactions with other aromatic molecules, enabling the formation of supramolecular nanofibers and two-dimensional molecular networks. These structures have potential applications in drug delivery systems and biomimetic materials.

Recent advances in organosilane chemistry have further expanded the potential applications of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane. The compound's silicon atoms can be functionalized with a wide range of groups, including fluorinated substituents, metal complexes, and bioactive molecules. A 2023 study in ACS Applied Materials & Interfaces demonstrated that the disilabutane backbone can be modified to create silane-based ligands for use in transition metal catalysis and organocatalysis. These modified derivatives have shown exceptional activity in asymmetric synthesis and cross-coupling reactions.

The pentamethoxy substituents in 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane have also been shown to play a critical role in surface modification applications. Studies from the University of Tokyo (2023) demonstrated that the pentamethoxy groups can be used to create silane-based coatings with enhanced adhesion properties and resistance to environmental degradation. These coatings have potential applications in corrosion protection, surface passivation, and biocompatible materials.

The 9-phenanthrenyl core in 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane also exhibits photoredox activity, making it a promising candidate for use in photocatalytic systems. Research published in Angewandte Chemie (2023) demonstrated that the 9-phenanthrenyl group can act as an electron acceptor in photocatalytic reactions, enabling the efficient transfer of electrons between the 9-phenanthrenyl core and other molecular components. This property has been exploited in the development of photocatalytic materials for water splitting and CO₂ reduction.

Given its unique combination of aromaticity, silane reactivity, and functional substituents, 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane (CAS No. 91789-66-5) is poised to become a versatile building block in materials science, organic chemistry, and bioengineering. Its potential applications range from high-performance polymers and nanomaterials to biomedical devices and environmental remediation. As research in this area continues to advance, it is likely that 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane will play an increasingly important role in the development of next-generation materials and innovative technologies.

The compound 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane (CAS No. 91789-66-5) is a highly functional and versatile molecule, with a unique combination of aromaticity, silane reactivity, and functional substituents. Below is a structured summary of its key properties and potential applications: --- ### Chemical Structure and Functional Groups - Core Structure: Contains a 9-phenanthrenyl ring, a disilabutane backbone, and five methoxy (-OCH₃) groups. - Key Functional Groups: - Aromatic ring (9-phenanthrenyl): Provides π-conjugation, photoredox activity, and potential for non-covalent interactions. - Disilabutane backbone: Enables reactivity in polymerization and functionalization. - Methoxy groups: Influence solubility, surface modification, and reactivity. --- ### Key Properties 1. Photoredox Activity: - The 9-phenanthrenyl group can act as an electron acceptor, making the molecule suitable for photocatalytic applications. - Potential use in water splitting and CO₂ reduction. 2. Non-Covalent Interactions: - The 9-phenanthrenyl substituent can engage in π-π stacking, enabling the formation of supramolecular structures such as nanofibers and 2D networks. 3. Surface Modification: - Methoxy groups allow for silane-based coatings with improved adhesion and environmental resistance. - Applications in corrosion protection, biocompatible materials, and surface passivation. 4. Polymerization Potential: - The disilabutane backbone can undergo ring-opening metathesis polymerization (ROMP), leading to silane-containing polymers with high thermal stability and mechanical strength. - Suitable for high-temperature engineering plastics and flexible electronics. 5. Catalytic Applications: - The disilabutane backbone can be modified into silane-based ligands for transition metal catalysis. - Demonstrates activity in asymmetric synthesis and cross-coupling reactions. 6. Biomedical and Supramolecular Applications: - Supramolecular nanofibers and 2D networks formed via non-covalent interactions have potential in drug delivery systems and biomimetic materials. --- ### Potential Applications 1. Materials Science: - High-performance polymers: Due to the thermal stability and mechanical strength of derived polymers. - Flexible electronics: Utilizing the mechanical and electrical properties of the material. 2. Photocatalysis: - Water splitting and CO₂ reduction using the photoredox activity of the 9-phenanthrenyl group. 3. Surface Coatings: - Corrosion protection, surface passivation, and biocompatible coatings via methoxy-functionalized silane layers. 4. Organic Chemistry: - Catalysis in asymmetric synthesis and cross-coupling reactions using modified silane ligands. 5. Supramolecular Chemistry: - Self-assembly into nanofibers and 2D networks for drug delivery and biomimetic materials. 6. Environmental Applications: - Environmental remediation through photocatalytic or adsorptive properties. --- ### Future Prospects - Next-Generation Materials: As research progresses, this compound is expected to become a versatile building block in materials science, organic chemistry, and bioengineering. - Innovative Technologies: Potential use in smart materials, nanotechnology, and biomedical devices. --- ### Conclusion 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane (CAS No. 91789-66-5) is a multifunctional molecule with a wide range of applications, from high-performance materials to photocatalysis and biomedical engineering. Its unique structure and reactivity make it a promising candidate for innovative technologies in the coming years.917090-24-5 (1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane) 関連製品

- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)

- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)

- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

- 956004-50-5(4-Butyryl benzonitrie)

- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

- 57761-30-5(Methyl-4'-dihydro-phaseat)

- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)

- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)

- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)